![molecular formula C25H31BrN2O2 B14201153 {4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone CAS No. 849766-46-7](/img/structure/B14201153.png)
{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone is a complex organic molecule featuring a bromophenyl group, a bipiperidinyl moiety, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone typically involves a multi-step process. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling with Bipiperidinyl Moiety: The bromophenyl intermediate is then coupled with a bipiperidinyl moiety through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. This step typically uses an acid chloride derivative of the methoxyphenyl group and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bipiperidinyl moiety can form hydrogen bonds and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: can be compared with similar compounds such as:
{4-[(4-Chlorophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
{4-[(4-Fluorophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: Contains a fluorine atom, which can influence its pharmacokinetic properties.
{4-[(4-Methylphenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: The presence of a methyl group alters its steric and electronic properties.
These comparisons highlight the unique aspects of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone
Propriétés
Numéro CAS |
849766-46-7 |
|---|---|
Formule moléculaire |
C25H31BrN2O2 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
[4-[4-[(4-bromophenyl)methyl]piperidin-1-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H31BrN2O2/c1-30-24-5-3-2-4-23(24)25(29)28-16-12-22(13-17-28)27-14-10-20(11-15-27)18-19-6-8-21(26)9-7-19/h2-9,20,22H,10-18H2,1H3 |
Clé InChI |
WQLJYWHTNBYEOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


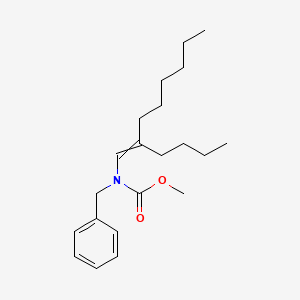

![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)



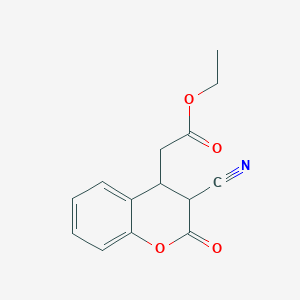
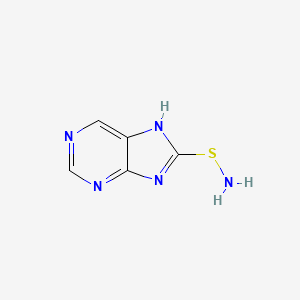
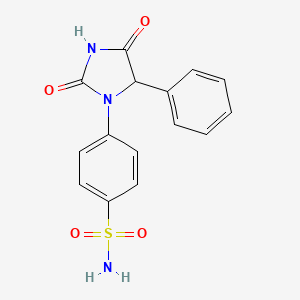
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
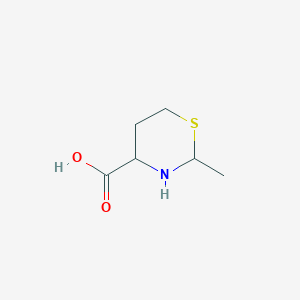
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
